molecular formula C16H21N3O2S B253746 4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide

4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B253746
M. Wt: 319.4 g/mol
InChI Key: XJGHIEFDDUPEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it has been suggested that the compound works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress, and improve cardiovascular function. Additionally, this compound has shown neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide is its relatively simple synthesis method. This makes it an attractive compound for lab experiments. Additionally, the compound has shown significant anticancer activity and has potential applications in various fields. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of 4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of new anticancer drugs based on this compound. Additionally, there is potential for the use of this compound in the treatment of cardiovascular diseases, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its simple synthesis method, significant anticancer activity, and potential for use in the treatment of cardiovascular diseases, inflammation, and neurological disorders make it an attractive compound for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide involves the reaction of 4-tert-butylphenol with thionyl chloride to form 4-tert-butylphenyl chloroformate. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the final compound. The synthesis process is relatively simple and can be done in a few steps.

Scientific Research Applications

4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields. It has been found to have significant anticancer activity and has been studied for its potential use in cancer treatment. Additionally, this compound has shown promising results in the treatment of cardiovascular diseases, inflammation, and neurological disorders.

properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)12-6-8-13(9-7-12)21-10-4-5-14(20)18-15-19-17-11-22-15/h6-9,11H,4-5,10H2,1-3H3,(H,18,19,20)

InChI Key

XJGHIEFDDUPEBI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NN=CS2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NN=CS2

Origin of Product

United States

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